molecular formula C21H24N2O2 B5222776 5,8-dimethoxy-4-methyl-N-(2-phenylpropyl)-2-quinolinamine CAS No. 418780-24-2

5,8-dimethoxy-4-methyl-N-(2-phenylpropyl)-2-quinolinamine

Cat. No. B5222776
CAS RN: 418780-24-2
M. Wt: 336.4 g/mol
InChI Key: NZJWGUAMGGTFIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,8-dimethoxy-4-methyl-N-(2-phenylpropyl)-2-quinolinamine (DPQ) is a compound that has been studied extensively for its potential therapeutic applications in various diseases. DPQ belongs to the class of quinoline-based compounds that have been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.

Mechanism of Action

The mechanism of action of 5,8-dimethoxy-4-methyl-N-(2-phenylpropyl)-2-quinolinamine is not fully understood, but it is thought to involve the inhibition of various signaling pathways involved in cancer cell growth, neurodegeneration, and inflammation. In cancer research, 5,8-dimethoxy-4-methyl-N-(2-phenylpropyl)-2-quinolinamine has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. In neurodegenerative disease research, 5,8-dimethoxy-4-methyl-N-(2-phenylpropyl)-2-quinolinamine has been shown to inhibit the aggregation of amyloid-beta and alpha-synuclein, which are proteins involved in the pathogenesis of Alzheimer's disease and Parkinson's disease, respectively. In inflammation research, 5,8-dimethoxy-4-methyl-N-(2-phenylpropyl)-2-quinolinamine has been shown to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
5,8-dimethoxy-4-methyl-N-(2-phenylpropyl)-2-quinolinamine has been shown to have a range of biochemical and physiological effects, including anti-cancer, neuroprotective, and anti-inflammatory effects. In cancer research, 5,8-dimethoxy-4-methyl-N-(2-phenylpropyl)-2-quinolinamine has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neurodegenerative disease research, 5,8-dimethoxy-4-methyl-N-(2-phenylpropyl)-2-quinolinamine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In inflammation research, 5,8-dimethoxy-4-methyl-N-(2-phenylpropyl)-2-quinolinamine has been shown to have anti-inflammatory effects by reducing the production of inflammatory mediators.

Advantages and Limitations for Lab Experiments

The advantages of using 5,8-dimethoxy-4-methyl-N-(2-phenylpropyl)-2-quinolinamine in lab experiments include its high potency and selectivity for its target molecules, as well as its ability to cross the blood-brain barrier. However, the limitations of using 5,8-dimethoxy-4-methyl-N-(2-phenylpropyl)-2-quinolinamine in lab experiments include its potential toxicity and lack of specificity for its target molecules.

Future Directions

For research on 5,8-dimethoxy-4-methyl-N-(2-phenylpropyl)-2-quinolinamine include further investigation of its mechanisms of action, as well as its potential therapeutic applications in other diseases, such as cardiovascular disease and diabetes. Additionally, research on the development of 5,8-dimethoxy-4-methyl-N-(2-phenylpropyl)-2-quinolinamine derivatives with improved efficacy and safety profiles may lead to the discovery of more potent and selective compounds for therapeutic use.
Conclusion
In conclusion, 5,8-dimethoxy-4-methyl-N-(2-phenylpropyl)-2-quinolinamine is a compound that has been studied extensively for its potential therapeutic applications in various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on 5,8-dimethoxy-4-methyl-N-(2-phenylpropyl)-2-quinolinamine may lead to the discovery of new treatments for a range of diseases.

Synthesis Methods

5,8-dimethoxy-4-methyl-N-(2-phenylpropyl)-2-quinolinamine can be synthesized via a multi-step process involving the reaction of 2-methylquinoline with phenylacetonitrile followed by the reduction of the resulting imine with sodium borohydride. The final step involves the reaction of the resulting amine with 2-bromo-1-(3,4-dimethoxyphenyl)propane.

Scientific Research Applications

5,8-dimethoxy-4-methyl-N-(2-phenylpropyl)-2-quinolinamine has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and inflammation. In cancer research, 5,8-dimethoxy-4-methyl-N-(2-phenylpropyl)-2-quinolinamine has been shown to inhibit the growth of cancer cells in vitro and in vivo. In neurodegenerative disease research, 5,8-dimethoxy-4-methyl-N-(2-phenylpropyl)-2-quinolinamine has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. In inflammation research, 5,8-dimethoxy-4-methyl-N-(2-phenylpropyl)-2-quinolinamine has been shown to have anti-inflammatory effects in animal models of rheumatoid arthritis and colitis.

properties

IUPAC Name

5,8-dimethoxy-4-methyl-N-(2-phenylpropyl)quinolin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c1-14-12-19(22-13-15(2)16-8-6-5-7-9-16)23-21-18(25-4)11-10-17(24-3)20(14)21/h5-12,15H,13H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZJWGUAMGGTFIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(C=CC(=C12)OC)OC)NCC(C)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701198067
Record name 5,8-Dimethoxy-4-methyl-N-(2-phenylpropyl)-2-quinolinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701198067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

418780-24-2
Record name 5,8-Dimethoxy-4-methyl-N-(2-phenylpropyl)-2-quinolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=418780-24-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,8-Dimethoxy-4-methyl-N-(2-phenylpropyl)-2-quinolinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701198067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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